Roquinimex

Übersicht

Beschreibung

Roquinimex, auch bekannt als Linomid, ist ein Chinolin-Derivat mit bemerkenswerten Immunstimulanz-Eigenschaften. Es wurde hinsichtlich seines Potenzials zur Behandlung verschiedener Krebsarten und Autoimmunerkrankungen untersucht. This compound ist dafür bekannt, die Aktivität von natürlichen Killerzellen und die Zytotoxizität von Makrophagen zu erhöhen, die Angiogenese zu hemmen und die Synthese von Tumornekrosefaktor-Alpha zu verringern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Kondensation von Ethyl-2-(Methylamino)benzoat mit Ethylmalonat. Dieser Zwischenstoff unterliegt einem Amin-Ester-Austausch mit N-Methylanilin, was zur Bildung des Amids Linomid führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die Verwendung von Spezialgeräten, um die Reagenzien und Zwischenprodukte sicher und effizient zu handhaben .

Wirkmechanismus

Target of Action

Roquinimex, a derivative of quinoline, primarily targets NK cells and macrophages . These immune cells play a crucial role in the body’s defense mechanism against infections and diseases.

Mode of Action

This compound interacts with its targets to stimulate their activity. It is suggested to increase the activity of NK cells and enhance macrophage cytotoxicity . Additionally, this compound is known to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels . It also decreases the synthesis of TNF alpha , a cell signaling protein involved in systemic inflammation .

Biochemical Pathways

This compound affects various biochemical pathways. Its immunostimulant properties suggest an increase in the activity of NK cells and macrophage cytotoxicity, leading to enhanced immune response . By inhibiting angiogenesis, it affects the vascular endothelial growth factor (VEGF) pathway, which is crucial for new blood vessel formation . The reduction in TNF alpha synthesis implies an effect on the inflammatory pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450s to hydroxylated and demethylated metabolites . This metabolite pattern has been demonstrated in liver microsomes from various species, including humans . The primary metabolism of this compound is catalyzed by CYP3A4 .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It results in significant improvement in conditions like psoriasis, as evidenced by reduced PASI scores and enhanced histopathological features . It also modulates key cytokines, leading to a reduction in proinflammatory cytokines (TNF-a, IL17) and VEGF .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study involving a mouse model of psoriasis, topical application of this compound resulted in significant improvement in psoriasis lesions . This suggests that the method of administration and the local environment can influence the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Roquinimex plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of lymphokine-activated killer cells, enhancing their ability to target and destroy tumor cells . This compound also interacts with cytokines such as interleukin-10, interleukin-17, and tumor necrosis factor-alpha, influencing their levels and activity . These interactions contribute to its immunomodulatory and anti-inflammatory effects.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the activity of lymphokine-activated killer cells, promoting their cytotoxic effects against tumor cells . Additionally, it modulates the expression of various cytokines, such as interleukin-10 and interleukin-17, which play crucial roles in immune response and inflammation . These effects collectively contribute to its therapeutic potential in treating autoimmune and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including cytokines and receptors, modulating their activity and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, such as tumor necrosis factor-alpha . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other immune-related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability in various formulations, including topical ointments, where it has shown significant improvement in psoriasis lesions over a 14-day period . Long-term studies have indicated that this compound maintains its immunomodulatory and anti-inflammatory effects, making it a promising candidate for chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on immune modulation and inflammation . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It has been shown to modulate the activity of enzymes involved in cytokine production and immune response, such as tumor necrosis factor-alpha . These interactions affect metabolic flux and the levels of various metabolites, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed or tumor tissues . The distribution of this compound within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target biomolecules and exerts its therapeutic effects at the right cellular sites.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Roquinimex is synthesized through a multi-step process. The synthesis begins with the condensation of ethyl 2-(methylamino)benzoate with ethyl malonate. This intermediate undergoes amine-ester interchange with N-methylaniline, resulting in the formation of the amide linomide .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and intermediates safely and efficiently .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Roquinimex unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinolinringstruktur modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Chinolinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung von Chinolinderivaten und ihren Reaktionen verwendet.

Biologie: Untersucht wegen seiner immunmodulatorischen Wirkungen und seiner Fähigkeit, die Aktivität von natürlichen Killerzellen zu verstärken.

Medizin: Als Behandlung für Krebsarten, Autoimmunerkrankungen und als unterstützende Therapie nach einer Knochenmarktransplantation untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika .

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Immunstimulation: Erhöht die Aktivität von natürlichen Killerzellen und die Zytotoxizität von Makrophagen.

Antiangiogenese: Hemmt die Bildung neuer Blutgefäße, was für das Tumorwachstum entscheidend ist.

Zytokinmodulation: Verringert die Synthese von Tumornekrosefaktor-Alpha und anderen proinflammatorischen Zytokinen

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying quinoline derivatives and their reactions.

Biology: Investigated for its immunomodulatory effects and ability to enhance natural killer cell activity.

Medicine: Explored as a treatment for cancers, autoimmune diseases, and as an adjuvant therapy after bone marrow transplantation.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Roquinimex ist unter den Chinolinderivaten einzigartig aufgrund seiner spezifischen immunstimulierenden Eigenschaften. Zu ähnlichen Verbindungen gehören:

Chinolin: Die Stammverbindung mit einer basischen Chinolinstruktur.

Chloroquin: Ein Antimalariamittel mit einer ähnlichen Chinolinstruktur, aber einer anderen biologischen Aktivität.

Hydroxychloroquin: Ein weiteres Antimalariamittel mit immunmodulatorischen Eigenschaften, das zur Behandlung von Autoimmunerkrankungen eingesetzt wird

This compound zeichnet sich durch seine Kombination von immunstimulierenden, antiangiogenen und zytokinmodulierenden Wirkungen aus, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .

Eigenschaften

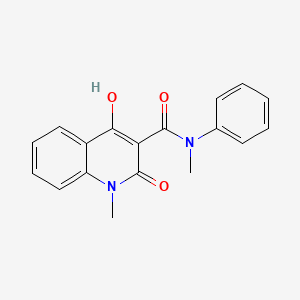

IUPAC Name |

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOQMRIPALTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045680 | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84088-42-6 | |

| Record name | Linomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roquinimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roquinimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROQUINIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)